molecular formula C11H14N2 B044935 3-[(1-Phenylethyl)amino]propanenitrile CAS No. 112971-19-4

3-[(1-Phenylethyl)amino]propanenitrile

Cat. No.: B044935
CAS No.: 112971-19-4
M. Wt: 174.24 g/mol
InChI Key: DNHYDVVIQFEOGM-UHFFFAOYSA-N
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Description

3-[(1-Phenylethyl)amino]propanenitrile ( 112971-19-4) is a phenethylamine-derived nitrile compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol, this compound serves as a valuable synthetic intermediate. Research Applications & Value: This compound is primarily utilized as a key building block in organic synthesis. Its structure, featuring a phenethylamino group and a nitrile moiety, makes it a versatile precursor for the development of more complex molecules. Researchers value it for exploring structure-activity relationships, particularly in the design of compounds with potential central nervous system activity. The nitrile group can be further functionalized into carboxylic acids or amides, expanding its utility in creating targeted chemical libraries. For Research Use Only: This product is intended for laboratory research purposes and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(1-phenylethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHYDVVIQFEOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604862
Record name 3-[(1-Phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112971-19-4
Record name 3-[(1-Phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile typically involves the reaction of 1-phenylethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(1-Phenylethyl)amino]propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₁H₁₄N₂
  • CAS Number : 112971-19-4
  • Molecular Weight : 174.24 g/mol

The compound features a chiral center, which contributes to its biological activity and makes it a valuable building block in drug synthesis.

Biomedical Research Applications

  • Psychoactive Properties :
    • Fenproporex exhibits stimulant effects and has been studied for its potential use as an appetite suppressant. Its psychoactive properties make it significant for understanding the mechanisms of action of similar compounds in the development of new therapeutic agents .
  • Drug Development :
    • The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and obesity management. Its structure allows for modifications that can enhance efficacy or reduce side effects .
  • Clinical Diagnostics :
    • This compound is utilized in forensic science for the detection of stimulants in biological samples. Its presence can indicate substance abuse or assist in toxicology reports .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with distinct pharmacological properties. These derivatives are often explored for their potential therapeutic benefits:

Derivative Potential Use
N-(2-Cyanoethyl)amphetamineStudied for its stimulant effects
Other chiral variantsInvestigated for enhanced selectivity and efficacy in drug action

Case Studies

  • Weight Management Studies :
    • Clinical trials have demonstrated the effectiveness of Fenproporex as an appetite suppressant, leading to significant weight loss in participants. Studies indicate that it acts on the central nervous system to modulate hunger signals .
  • Neuropharmacological Research :
    • Research has shown that compounds related to this compound can influence neurotransmitter levels, providing insights into treatments for conditions such as ADHD and depression .
  • Forensic Applications :
    • A study highlighted the detection methods for Fenproporex in urine samples, showcasing its relevance in forensic toxicology and the importance of monitoring its use due to potential abuse .

Mechanism of Action

The mechanism of action of 3-[(1-Phenylethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-[(4-Methylphenyl)amino]propanenitrile (CAS 1077-24-3)
  • Molecular Formula : C₁₀H₁₂N₂
  • Key Difference : A methyl group at the para position of the phenyl ring.
  • Synthesis : Reacts 4-methylaniline with acrylonitrile in acetic acid (50% yield, 15 hours) .
  • Reactivity: The electron-donating methyl group enhances nucleophilicity at the amino group, facilitating reactions with electrophiles like 2-bromo-1-phenyl-ethanone (76% yield in ethanol) .
3-[(3,5-Dimethylphenyl)amino]propanenitrile (CAS 36034-62-5)
  • Molecular Formula : C₁₁H₁₄N₂
  • Key Difference : Two methyl groups at meta positions.
  • Impact: Increased steric hindrance and electron-donating effects may reduce reaction rates compared to monosubstituted analogs .

Functional Group Modifications

3-(1-Phenylethoxy)propanenitrile (CID 24692348)
  • Molecular Formula: C₁₁H₁₃NO
  • Key Difference: Ether linkage (O) replaces the amino group.
  • Properties: Reduced basicity and hydrogen-bonding capability compared to the amino analog. The nitrile’s electrophilicity is less activated due to the absence of an adjacent amine .
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
  • Molecular Formula: C₉H₈FNO₂S
  • Key Difference : Sulfonyl group with a fluorine substituent.
  • Reactivity: The electron-withdrawing sulfonyl group deactivates the aromatic ring, making the compound less nucleophilic than amino-substituted derivatives .

Extended Aromatic Systems

3-{[1-(3-Methoxyphenyl)ethyl]amino}benzonitrile
  • Molecular Formula : C₁₆H₁₆N₂O
  • Key Difference : Methoxy-substituted phenyl and benzonitrile core.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituent Synthesis Yield Key Reactivity
3-[(1-Phenylethyl)amino]propanenitrile 112971-19-4 C₁₁H₁₄N₂ 1-Phenylethylamino Not reported High nucleophilicity at amino group
3-[(4-Methylphenyl)amino]propanenitrile 1077-24-3 C₁₀H₁₂N₂ 4-Methylphenylamino 50% Reacts with bromoketones (76% yield)
3-(1-Phenylethoxy)propanenitrile 24692348 C₁₁H₁₃NO 1-Phenylethoxy Not reported Low basicity, moderate nitrile reactivity
3-[(2-Fluorophenyl)sulfonyl]propanenitrile Not provided C₉H₈FNO₂S 2-Fluorophenylsulfonyl Not reported Electron-deficient aromatic system

Biological Activity

3-[(1-Phenylethyl)amino]propanenitrile, with the CAS number 112971-19-4, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its unique structure, which includes a phenylethylamine moiety linked to a propanenitrile group. This structural configuration is crucial for its biological interactions and activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound is believed to modulate the activity of these targets, leading to various physiological effects. For instance, it can influence neurotransmitter systems and enzyme functions, which are critical for maintaining homeostasis in biological organisms.

Enzyme Interactions

Research indicates that this compound may interact with several key enzymes involved in metabolic pathways. These interactions can lead to altered enzyme activity, which may have implications for drug metabolism and efficacy .

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. This activity may be beneficial in protecting cells from oxidative stress, a factor implicated in various diseases such as cancer and neurodegenerative disorders .

Study on Neurotransmitter Modulation

A study focused on the modulation of neurotransmitter systems highlighted that compounds with similar structures to this compound could enhance the release of certain neurotransmitters. This effect suggests potential applications in treating mood disorders or cognitive impairments .

Antioxidant Activity Evaluation

In a comparative study assessing the antioxidant capabilities of various nitriles, this compound was analyzed for its ability to scavenge free radicals. Results indicated moderate antioxidant activity, warranting further investigation into its therapeutic potential in oxidative stress-related conditions .

Research Findings Summary

Aspect Findings
Chemical Structure Contains a phenylethylamine moiety linked to a propanenitrile group
Mechanism of Action Modulates enzyme and receptor activity
Antioxidant Activity Exhibits moderate antioxidant properties
Antimicrobial Properties Potential efficacy against bacterial strains based on structural relatives
Neurotransmitter Modulation Enhances neurotransmitter release, suggesting applications in mood disorders

Q & A

Q. What are the common synthetic routes for 3-[(1-Phenylethyl)amino]propanenitrile, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous nitriles are prepared by reacting amines with acrylonitrile derivatives under controlled conditions. Key parameters include temperature (e.g., 0–5°C for slow addition to minimize side reactions), solvent choice (ethanol or THF), and catalysts (e.g., piperidine for condensation reactions) . Optimization can involve Design of Experiments (DOE) to evaluate molar ratios, reaction time, and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the amine and nitrile groups, as demonstrated for structurally similar compounds like 3-(methyl(phenyl)amino)propanenitrile .
  • IR Spectroscopy : Identifies nitrile stretches (~2240 cm⁻¹) and N–H vibrations.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns. Cross-verification with computational simulations (e.g., density functional theory) enhances structural assignment accuracy.

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE: Nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Work in a fume hood due to potential cyanide release from nitrile degradation.
  • Waste Management: Segregate nitrile-containing waste and use professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of this compound in solution?

Molecular dynamics (MD) simulations, such as those applied to aqueous solutions in , can model solvation effects and hydrogen-bonding interactions. Quantum mechanical calculations (e.g., DFT) assess electronic properties, including nitrile group electrophilicity and amine basicity. These models guide solvent selection and predict degradation pathways under varying pH or temperature .

Q. What mechanistic insights explain the catalytic role in synthesizing this compound?

For analogous compounds, Pt/C catalysts facilitate methylation via formic acid activation, as shown in . The mechanism likely involves dehydrogenation of formic acid to generate CO₂ and H₂, followed by amine methylation. Kinetic studies (e.g., rate constants, activation energy) and isotopic labeling (e.g., D₂O for proton tracking) can elucidate steps in the reaction pathway .

Q. How do structural modifications of this compound affect its bioactivity or material properties?

  • Bioactivity : Introduce substituents (e.g., nitro, methoxy) to the phenyl ring and evaluate antimicrobial or enzyme-inhibitory activity using assays like MIC or IC50.
  • Material Science : Modify the nitrile group to study its role in polymer crosslinking or coordination chemistry (e.g., metal-organic frameworks). Structure-activity relationships (SAR) require iterative synthesis and characterization, as seen in chromene derivatives .

Q. How can contradictory data in solubility or stability studies be resolved?

  • Reproducibility : Standardize solvents, purity levels, and measurement techniques (e.g., HPLC for degradation analysis).
  • Advanced Analytics : Use differential scanning calorimetry (DSC) for thermal stability and dynamic light scattering (DLS) for aggregation studies.
  • Cross-Validation : Compare experimental results with computational predictions (e.g., Hansen solubility parameters) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1-Phenylethyl)amino]propanenitrile
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